Anti-Angiogenic and Antiproliferative Activity: Taspine Versus Ring-Opened Derivative in Endothelial and Cancer Cell Lines
A ring-opened taspine derivative (compound 14) exhibited substantially greater antiproliferative activity than parent taspine against CACO-2 and ECV304 cell lines [1], highlighting taspine's role as a scaffold for optimization but also its moderate baseline potency that must be considered in procurement for specific assay contexts.
| Evidence Dimension | Antiproliferative activity (IC50) |
|---|---|
| Target Compound Data | Taspine: IC50 not explicitly reported in this study; derivative outperformed parent |
| Comparator Or Baseline | Derivative 14: IC50 = 52.5 μM (CACO-2), IC50 = 2.67 μM (ECV304) |
| Quantified Difference | Derivative 14 exhibited 'much better' antiproliferative activity than taspine; precise fold difference not quantified in abstract |
| Conditions | In vitro cytotoxicity assay; human CACO-2 colorectal adenocarcinoma and ECV304 human transformed endothelial cells |
Why This Matters
This direct comparison establishes taspine's baseline activity level and informs whether the parent compound or a derivative is appropriate for a given anti-angiogenesis screening cascade.
- [1] Zhang, J., Zhang, Y., Shan, Y., Li, N., Ma, W., He, L. Synthesis and preliminary biological evaluation of novel taspine derivatives as anticancer agents. European Journal of Medicinal Chemistry. 2010, 45(7): 2798-2805. View Source
